2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxymethyl-substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-(methoxymethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The use of chiral catalysts and advanced separation techniques ensures the efficient production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN).
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium cyanoborohydride (NaBH3CN)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of the corresponding amine
Substitution: Formation of substituted amines or amides
Scientific Research Applications
(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The methoxymethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(3-(methoxymethyl)phenyl)ethanol: The free base form without the hydrochloride salt.
3-(Methoxymethyl)benzylamine: A related compound with a similar structure but lacking the hydroxyl group.
Uniqueness
(S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions, distinguishing it from its racemic or achiral counterparts.
Properties
IUPAC Name |
2-amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-7-8-3-2-4-9(5-8)10(11)6-12;/h2-5,10,12H,6-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHVCMCBBBKUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.